molecular formula C17H14ClN3O3 B2471633 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide CAS No. 921531-96-6

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2471633
CAS No.: 921531-96-6
M. Wt: 343.77
InChI Key: MWBCERLQXABVRI-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core linked to a furan ring through an ethyl chain, with a chlorophenyl substituent

Biochemical Analysis

Biochemical Properties

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has been found to interact with certain enzymes and proteins . It is known to be a potent blocker of the Nav1.8 sodium channel, a tetrodotoxin-resistant sodium channel that contributes to action potential electrogenesis in neurons . This interaction can influence biochemical reactions within the cell, particularly those related to nerve signal transmission .

Cellular Effects

The effects of this compound on cells are largely tied to its interaction with the Nav1.8 sodium channel . By blocking this channel, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the Nav1.8 sodium channel . This binding blocks the channel, preventing the flow of sodium ions and thus disrupting the generation of action potentials . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on neuronal activity can be observed following administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . For example, in rat models of neuropathic and inflammatory pain, the compound was found to produce significant antinociception at certain dosages .

Metabolic Pathways

Given its interaction with the Nav1.8 sodium channel, it may influence pathways related to nerve signal transmission .

Transport and Distribution

Given its interaction with the Nav1.8 sodium channel, it is likely to be present in tissues where this channel is expressed .

Subcellular Localization

Given its interaction with the Nav1.8 sodium channel, it is likely to be localized in areas of the cell where this channel is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or through the use of chlorinated precursors.

    Linking the Pyridazinone to the Furan Ring: This step involves the formation of an ethyl bridge between the pyridazinone and the furan ring, which can be achieved through nucleophilic substitution reactions.

    Final Coupling: The final coupling step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones or other reduced species.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazinones and other reduced species.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe to study biological processes involving pyridazinone and furan derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide: Similar compounds include other pyridazinone derivatives and furan-containing molecules.

    Comparison: Compared to other pyridazinone derivatives, this compound’s unique combination of a pyridazinone core, chlorophenyl group, and furan ring may confer distinct biological activities and chemical properties.

Uniqueness

    Structural Features: The presence of both a pyridazinone core and a furan ring linked by an ethyl chain is relatively unique, potentially offering a combination of properties from both moieties.

    Biological Activity: Its specific substitution pattern and functional groups may result in unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)14-7-8-16(22)21(20-14)10-9-19-17(23)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBCERLQXABVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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